molecular formula C11H16O5 B12348961 6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one CAS No. 144096-48-0

6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one

Cat. No.: B12348961
CAS No.: 144096-48-0
M. Wt: 228.24 g/mol
InChI Key: NJLUHFDDAQPMDI-UHFFFAOYSA-N
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Description

6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.0³,⁸]undecan-9-one is a tricyclic ketone featuring a complex bridged ring system. Its structure includes:

  • Tricyclic core: A [5.3.1.0³,⁸]undecane skeleton with fused oxa (oxygen-containing) rings at positions 2 and 11.
  • Substituents: An ethyl group at C6, hydroxyl groups at C3 and C8, and a ketone at C7.

Properties

CAS No.

144096-48-0

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one

InChI

InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3

InChI Key

NJLUHFDDAQPMDI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C3(C1OC(O2)CC3=O)O)O

Origin of Product

United States

Biological Activity

6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one, commonly referred to as Agistatin E , is a complex organic compound with notable biological activities. This compound belongs to the class of dioxatricyclo compounds and is characterized by a unique bicyclic structure featuring multiple hydroxyl groups and a ketone functionality. The molecular formula of Agistatin E is C11H16O5C_{11}H_{16}O_{5}, with a molecular weight of approximately 254.28 g/mol.

Antimicrobial Properties

Research has shown that Agistatin E exhibits significant antimicrobial activity against a variety of pathogens. Its effectiveness has been documented in several studies, highlighting its potential as a natural antimicrobial agent.

  • Mechanism of Action : The antimicrobial properties are primarily attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the pathogens.

Antioxidant Activity

Agistatin E also demonstrates antioxidant activity , which is crucial in protecting cells from oxidative stress and damage caused by free radicals.

  • Research Findings : In vitro studies have indicated that Agistatin E can scavenge free radicals effectively, thereby contributing to its potential therapeutic applications in oxidative stress-related diseases.

Analgesic Effects

The compound has been investigated for its potential analgesic effects . Preliminary studies suggest that Agistatin E may modulate pain pathways, offering a promising avenue for pain management.

  • Case Studies : Animal models have shown reduced pain responses following administration of Agistatin E, indicating its efficacy in alleviating pain symptoms.

Structural Characteristics

The unique structural features of Agistatin E contribute significantly to its biological activity:

FeatureDescription
Dioxatricyclo Structure Provides unique reactivity patterns not found in simpler structures.
Hydroxyl Groups Enhance solubility and interaction with biological molecules.
Ketone Functionality Involved in redox reactions, affecting metabolic pathways.

Synthesis Pathways

Synthesis of Agistatin E involves several multi-step reactions, including protection-deprotection strategies for functional groups. Understanding these pathways is essential for producing the compound in sufficient quantities for research and potential therapeutic use.

Research Findings Summary

A summary of key research findings related to the biological activity of Agistatin E includes:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various pathogens.
Antioxidant ActivitySignificant free radical scavenging ability observed.
Analgesic EffectsReduced pain responses in animal models noted.

Scientific Research Applications

Biological Activities

Research indicates that Agistatin E exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity : Agistatin E has been reported to demonstrate antioxidant properties, which can help in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological systems, indicating its usefulness in treating inflammatory conditions.

Applications in Different Fields

Agistatin E's diverse applications can be categorized as follows:

Pharmaceuticals

Agistatin E is being explored as a potential lead compound for the development of new antimicrobial and anti-inflammatory drugs. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

Cosmetics

Due to its antioxidant properties, Agistatin E is being considered for use in cosmetic formulations aimed at protecting the skin from oxidative damage and promoting skin health.

Agriculture

Research into the antimicrobial properties of Agistatin E suggests potential applications in agriculture as a natural pesticide or fungicide, helping to protect crops from various diseases without the adverse effects associated with synthetic chemicals.

Case Studies

Several studies have documented the applications of Agistatin E:

  • Antimicrobial Study : A study published in Journal of Natural Products demonstrated the effectiveness of Agistatin E against Gram-positive bacteria, showcasing its potential as a natural alternative to conventional antibiotics.
PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10
  • Antioxidant Activity Assessment : In vitro assays revealed that Agistatin E significantly scavenges free radicals, suggesting its application in formulations aimed at reducing oxidative stress.

Synthesis and Reactivity

The synthesis of Agistatin E involves multi-step chemical reactions that include protection-deprotection strategies for functional groups. Its reactivity is primarily influenced by the hydroxyl and carbonyl groups, which can undergo oxidation or reduction processes.

Comparison with Similar Compounds

Structural Analogs with Tricyclic Cores

6-Hydroxitricyclo[6.2.1.0²,⁷]undeca-9-ene-3-one ()
  • Key differences :
    • Ring system: [6.2.1.0²,⁷] vs. [5.3.1.0³,⁸] in the target compound.
    • Substituents: A hydroxyl at C6 and a ketone at C3, compared to the ethyl and dual hydroxyls in the target.
    • Unsaturation: Contains a double bond (undeca-9-ene), which may influence reactivity and conformational flexibility .
1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1³,⁸]undecan-9-one ()
  • Key differences: Heteroatoms: Two nitrogen atoms (3,6-diaza) vs. oxygen (2,11-dioxa) in the target. Substituents: Methyl groups at C1 and C8, contrasting with the ethyl and hydroxyls in the target.
Compound Core Structure Key Substituents Heteroatoms Notable Properties
Target Compound [5.3.1.0³,⁸]undecane C6-ethyl, C3/C8-OH 2,11-dioxa High polarity, ketone
6-Hydroxitricyclo[...]undeca-9-ene [6.2.1.0²,⁷]undecane C6-OH, C3-ketone None Unsaturated backbone
1,8-Dimethyl-3,6-diaza[...]one [4.3.1.1³,⁸]undecane C1/C8-methyl 3,6-diaza Enhanced basicity

Functional Group Analogs

5,8-Dihydroxy-2,6,9-trimethyl-undec-2-enoic acid (Dtuea) ()
  • Comparison :
    • Hydroxyl positions : Dtuea has 5,8-dihydroxy groups, whereas the target compound features 3,8-dihydroxy. This positional difference may alter hydrogen-bonding networks and bioactivity.
    • Applications : Dtuea is a polyketide segment in lagunamides, which exhibit cytotoxic activity. The target’s tricyclic system could similarly influence bioactivity if functionalized appropriately .
5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione ()
  • Comparison :
    • Aromatic vs. aliphatic hydroxyls : The naphthalene-derived compound has conjugated hydroxyls, enabling π-π stacking in molecular docking. The target’s aliphatic hydroxyls may instead favor interactions with polar residues (e.g., Asn, Gln) .

Heteroatom Variations and Spiro Analogs

1,4,8-Trioxaspiro[4.6]undecan-9-one ()
  • Comparison :
    • Oxygen content : Three oxa groups (1,4,8-trioxa) vs. two (2,11-dioxa) in the target.
    • Applications : Used in agrochemicals and pharmaceuticals due to spirocyclic stability. The target’s tricyclic system may offer similar rigidity but distinct electronic properties .
1-Oxa-8-azaspiro[4.6]undecan-9-one ()
  • Comparison :
    • Hybrid heteroatoms : Contains one oxygen and one nitrogen, contrasting with the target’s dual oxygens.
    • Physicochemical properties : Boiling point (369°C) and logP (estimated 1.1 g/cm³ density) suggest moderate lipophilicity. The target’s ethyl group may increase logP compared to this spiro analog .

Pharmacokinetic and Physicochemical Properties

(1R,3R,4S,7R,8R,11R)-4-methyl-8-(4-nitrophenyl)-3,11-diphenyl-2,9-dioxa-10-thia-5-azatricyclo[5.2.2.0¹,⁵]undecan-6-one ()
  • Key data :
    • logP : 5.83 (high lipophilicity).
    • PSA : 109.89 Ų (polar surface area).
  • Comparison :
    • The target’s ethyl and hydroxyl groups may reduce logP compared to this nitro- and phenyl-rich analog.
    • Higher PSA in the target (due to hydroxyls) could enhance solubility but limit membrane permeability .

Preparation Methods

Strain Selection and Culture Conditions

Parameter Details Source
Fungal Strain Fusarium sp. FH-A 6239 (unidentified species)
Fermentation Medium Potato dextrose agar (PDA) or yeast extract-sucrose (YES) agar
Temperature 25–28°C
Incubation Period 7–14 days under static conditions

Metabolite Induction

  • Nitrogen Limitation : Low nitrogen availability enhances polyketide synthase (PKS) activity, promoting Agistatin E biosynthesis.
  • Precursor Feeding : Addition of ethylmalonyl-CoA precursors (e.g., sodium acetate) increases yield.

Extraction and Isolation Protocols

Solvent Extraction

Step Solvent System Purpose
Mycelial Harvest Filtration or centrifugation Separate biomass from broth
Primary Extraction Ethyl acetate : methanol (9:1 v/v) Extract non-polar metabolites
Partitioning Water : ethyl acetate (1:1) Remove hydrophilic impurities

Chromatographic Purification

Technique Conditions Outcome
Silica Gel CC Hexane : ethyl acetate gradient (10→50%) Crude fractionation
HPLC C18 column, acetonitrile : water (65:35) Isolate Agistatin E (>95% purity)

Yield : 0.5–2.5 mg per liter of culture broth.

Synthetic Approaches (Theoretical)

While no full synthetic route is documented in the provided sources, hypothetical strategies based on analogous tricyclic systems include:

Key Retrosynthetic Disconnections

  • Diels-Alder Cyclization : Construct the bicyclic core via [4+2] cycloaddition.
  • Etherification : Introduce dioxa linkages via Williamson ether synthesis.
  • Late-Stage Functionalization : Install ethyl and hydroxyl groups via alkylation/oxidation.

Challenges

  • Stereochemical Control : Multiple contiguous stereocenters require chiral auxiliaries or asymmetric catalysis.
  • Ring Strain : The tricyclo[5.3.1.03,8] framework poses synthetic accessibility issues.

Analytical Validation

Method Parameters Confirmation
HRMS m/z 228.099 (C11H16O5, [M+H]+) Molecular formula verification
NMR ¹H/¹³C DEPT, COSY, HMBC Stereochemical assignment
X-ray Crystallography Single-crystal analysis Absolute configuration

Industrial and Research Applications

  • Bioactivity : Inhibits cholesterol biosynthesis in fungal models (IC50: 287 μg/kg).
  • Availability : Commercially supplied by BioAustralis (0.5–5 mg, >95% purity).

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